Methyl tridecanoate-d25

Isotope Dilution Mass Spectrometry GC-MS Quantitative Lipidomics

Methyl tridecanoate-d25 (CAS 1219804-90-6) is the fully deuterium-labeled isotopologue of the C13 saturated fatty acid methyl ester, methyl tridecanoate, wherein all 25 aliphatic hydrogens are replaced by deuterium. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) utilized in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.

Molecular Formula C14H28O2
Molecular Weight 253.52 g/mol
Cat. No. B12303027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tridecanoate-d25
Molecular FormulaC14H28O2
Molecular Weight253.52 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2
InChIKeyJNDDPBOKWCBQSM-FODBGFCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Tridecanoate-d25 as a Deuterated Internal Standard for Quantitative Fatty Acid Analysis


Methyl tridecanoate-d25 (CAS 1219804-90-6) is the fully deuterium-labeled isotopologue of the C13 saturated fatty acid methyl ester, methyl tridecanoate, wherein all 25 aliphatic hydrogens are replaced by deuterium . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) utilized in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows [1]. Its primary differentiation from the unlabeled native compound (methyl tridecanoate, CAS 1731-88-0) lies in its molecular weight shift of +25 Da, enabling precise isotopic dilution mass spectrometry (IDMS) and the correction of matrix-induced ion suppression or enhancement effects [1].

Why Non-Deuterated Methyl Tridecanoate Cannot Substitute Methyl Tridecanoate-d25 in Quantitative MS Workflows


Substituting methyl tridecanoate-d25 with its unlabeled analog (methyl tridecanoate) or other non-isotopic internal standards fundamentally compromises quantitative accuracy in mass spectrometry-based assays. The deuterated isotopologue co-elutes with the native analyte under identical chromatographic conditions, experiencing identical matrix effects, extraction recoveries, and ionization efficiencies [1]. In contrast, non-deuterated analogs exhibit distinct retention times and differential matrix interactions, introducing systematic bias that cannot be corrected via simple response factor normalization [2]. This failure of generic substitution directly motivates the procurement of the specifically deuterated d25-form for applications demanding absolute quantitation and method reproducibility [1][3].

Methyl Tridecanoate-d25 Quantitative Differentiation Evidence: Comparative Performance Data


Isotopic Enrichment and Mass Shift Enables Unambiguous MS Discrimination

Methyl tridecanoate-d25 exhibits an isotopic enrichment of 98 atom % D . This high enrichment produces a monoisotopic mass of 253.37 Da, a +25 Da shift relative to the unlabeled methyl tridecanoate (monoisotopic mass: 228.21 Da) . In mass spectrometry, this mass difference allows for complete baseline resolution of the internal standard signal from the analyte signal, a prerequisite for accurate isotope dilution quantitation [1].

Isotope Dilution Mass Spectrometry GC-MS Quantitative Lipidomics

Superior Matrix Effect Compensation Versus Non-Isotopic Internal Standards

Deuterated internal standards like methyl tridecanoate-d25 co-elute with the target analyte and exhibit identical extraction recovery, ionization response, and matrix effect susceptibility [1]. This property allows them to correct for variable matrix-induced ion suppression or enhancement that would otherwise bias quantitative results when using non-isotopic or structural analog internal standards [2].

Matrix Effect Correction Ion Suppression Method Validation

Chromatographic Co-Elution with Native C13:0 FAME for Precise Quantitation

Unlike structural analogs (e.g., fatty acid ethyl esters) which exhibit a chromatographic shift (e.g., ethyl esters of odd-numbered fatty acids elute ~0.5 min later than the corresponding methyl esters) [1], fully deuterated FAMEs such as methyl tridecanoate-d25 co-elute precisely with their unlabeled counterparts on standard polar GC columns [2]. This co-elution is critical for isotope dilution MS because it ensures that both analyte and internal standard experience identical ionization conditions at every point in the chromatographic run, eliminating a major source of quantitative error [3].

GC-MS Fatty Acid Methyl Ester Profiling Co-Elution

Mass Spectrometric Sensitivity and Specificity for Low-Abundance Lipid Quantitation

The perdeuteration (d25) of methyl tridecanoate results in a significant mass shift of +25 Da, which moves the internal standard's molecular ion cluster completely outside the native isotopic envelope of the unlabeled analyte . This separation allows for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) without isotopic cross-talk, which is a common problem when using less extensively labeled standards (e.g., d3- or d5-labeled analogs) where natural abundance 13C isotopes of the analyte can contribute to the internal standard channel [1]. This enhanced specificity is particularly valuable for quantifying low-abundance C13:0 fatty acid in complex lipid extracts .

GC-MS LC-MS Selective Ion Monitoring Low-Abundance Lipid

Stability and Storage Conditions Suitable for Routine Analytical Workflows

Methyl tridecanoate-d25 is documented to be stable for at least three years when stored under recommended room temperature conditions, with re-analysis for chemical purity advised after this period . This stability profile is comparable to that of the unlabeled methyl tridecanoate, ensuring that the internal standard does not degrade or undergo deuterium/hydrogen back-exchange over the typical timeframe of method development and routine use, a concern that can affect the reliability of less stable isotopologues [1].

Stable Isotope Stability Method Validation Long-Term Storage

Methyl Tridecanoate-d25 Application Scenarios in Quantitative Analytical Chemistry and Lipidomics


Absolute Quantification of C13:0 Fatty Acid in Complex Biological Matrices via Isotope Dilution GC-MS

Methyl tridecanoate-d25 is added at a known concentration to biological samples (e.g., plasma, tissue homogenates, cell cultures) prior to lipid extraction and fatty acid methyl ester (FAME) derivatization. Its co-elution and identical matrix effect profile with native C13:0 FAME (as established in Evidence Item 3) enable precise correction for extraction losses and ion suppression, yielding absolute quantitative values for the low-abundance odd-chain fatty acid . This application is critical in nutritional metabolomics and clinical biomarker studies where accurate measurement of C13:0 as a marker of dairy fat intake or gut microbial metabolism is required .

Method Validation and Calibration Curve Construction for FAME Profiling in Food and Biodiesel Analysis

The compound serves as a high-purity internal standard (98 atom % D) for constructing calibration curves and validating analytical methods for fatty acid methyl ester (FAME) quantification in food products (e.g., dairy, vegetable oils) and biodiesel [1]. The +25 Da mass shift (Evidence Item 1) ensures that the internal standard signal is free from interference with native C13:0 FAME, allowing for robust linear calibration across a wide dynamic range . The documented long-term stability (Evidence Item 5) supports its use as a reference material in routine quality control and inter-laboratory method harmonization studies .

Tracing Metabolic Flux and Fatty Acid Turnover in Stable Isotope-Resolved Metabolomics

In metabolic tracing experiments, methyl tridecanoate-d25 can be used as a labeled precursor or as an internal standard for quantifying the incorporation of deuterium into downstream lipid metabolites. The high isotopic enrichment (Evidence Item 1) and the absence of deuterium/hydrogen back-exchange under physiological conditions allow researchers to precisely track the turnover and β-oxidation of the C13 fatty acid chain . This application is relevant for studies investigating the metabolic fate of medium-chain triglycerides or odd-chain fatty acids in cell culture and animal models [1].

Quality Control and Standardization in Industrial Combustion Residue Analysis

Methyl tridecanoate-d25 is specified as a standard optimized for combustion residue analysis and isotope dilution assays in industrial settings . Its stable isotopic label and defined physicochemical properties (density, boiling point, vapor pressure) make it a reliable calibrant for quantifying fatty acid methyl esters in complex environmental samples (e.g., air particulates, engine exhaust) using GC-MS . The compound's stability under ambient shipping and storage conditions (Evidence Item 5) facilitates its use in field-portable analytical systems and remote monitoring stations [1].

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